(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
This compound features a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at the 1-position and a methanone bridge connecting to a 4-(2-fluorophenyl)piperazine moiety. The triazole and piperazine rings are pharmacologically significant, often associated with receptor binding (e.g., serotonin or dopamine receptors) and metabolic stability. The 2-fluorophenyl group enhances lipophilicity and may influence blood-brain barrier penetration, while the 3,4-dimethylphenyl substituent could modulate steric interactions with biological targets .
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-15-7-8-17(13-16(15)2)27-14-19(23-24-27)21(28)26-11-9-25(10-12-26)20-6-4-3-5-18(20)22/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAOTRGUEQEXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a piperazine moiety, which is significant for its biological interactions. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential receptor binding capabilities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNO |
| Molecular Weight | 345.40 g/mol |
| CAS Number | Not readily available |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting biochemical pathways. This mechanism has been observed in several studies focusing on the compound's anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines such as A431 and Jurkat cells. The IC50 values indicate that it may be comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its cytotoxic activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and piperazine groups significantly influence the biological activity of the compound:
- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methyl enhances lipophilicity and receptor affinity.
- Piperazine Modifications : Variations in the piperazine moiety can alter pharmacokinetic properties and selectivity towards specific receptors.
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Piperazine Substituent | Triazole Substituent | MW (g/mol) | Predicted logP |
|---|---|---|---|---|---|
| Target Compound | 1,2,3-Triazole | 2-Fluorophenyl | 3,4-Dimethylphenyl | ~407 | 3.5 |
| 2-(4-(2,4-Difluorophenyl)-5-(PhSO₂)phenyl)-... | 1,2,4-Triazole | N/A | 2,4-Difluorophenyl | ~500 | 4.2 |
| (3-{[4-(2,3-DMP)piperazinyl]SO₂}-1-ethyl-... | Pyrazole | 2,3-Dimethylphenyl | N/A | ~528 | 4.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
